molecular formula C15H18ClN3OS B6566488 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 946320-38-3

2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B6566488
CAS No.: 946320-38-3
M. Wt: 323.8 g/mol
InChI Key: IUJPCYUQELUKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(2-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a synthetic acetamide derivative featuring a 2-chlorophenylmethyl-substituted imidazole core linked via a sulfanyl group to an N-isopropylacetamide moiety. Its molecular formula is inferred as C₁₉H₁₈ClN₃OS (based on structurally related compounds in –16). This compound is part of a broader class of imidazole-based derivatives, which are frequently explored for antimicrobial, antiparasitic, and enzyme-inhibitory activities due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-11(2)18-14(20)10-21-15-17-7-8-19(15)9-12-5-3-4-6-13(12)16/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJPCYUQELUKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=CN1CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Structure

The compound has a complex structure characterized by the presence of an imidazole ring, a chlorophenyl group, and a propan-2-yl acetamide moiety. Its molecular formula is C12H15ClN2SC_{12}H_{15}ClN_2S, and it features several functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives often exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole-based compounds that demonstrated potent antibacterial and antifungal activities against multiple strains, suggesting that the presence of the imidazole ring is crucial for such effects .

Antitumor Activity

Imidazole derivatives have also been studied for their anticancer potential. For instance, compounds similar to this compound showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, mediated through the modulation of signaling pathways related to cell survival and death .

Case Studies

  • Anticancer Efficacy : A specific study evaluated the anticancer effects of imidazole derivatives on glioblastoma cells (U87MG). The results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values suggesting effective dose ranges for therapeutic applications .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial properties of similar compounds against both Gram-positive and Gram-negative bacteria. The study utilized the Minimum Inhibitory Concentration (MIC) method to determine efficacy, revealing that some derivatives exhibited potent antibacterial activity, particularly against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureImpact on Activity
Imidazole RingEssential for antimicrobial and anticancer activity
Chlorophenyl GroupEnhances lipophilicity and cellular uptake
Sulfanyl LinkagePotentially increases interaction with biological targets

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-chlorophenylmethyl, N-isopropyl C₁₉H₁₈ClN₃OS ~371.89* High lipophilicity due to isopropyl group; sulfanyl linker enhances metabolic stability
G877-0149 () 3-methylphenyl C₁₉H₁₈ClN₃OS 371.89 Methylphenyl group may improve solubility; similar core structure
G877-0154 () 3,5-dimethylphenyl C₂₀H₂₀ClN₃OS 385.91 Bulkier substituents increase steric hindrance, potentially reducing binding affinity
2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide () 4-chlorophenyl, 5-methyloxazolyl C₁₅H₁₃ClN₄O₂S 348.81 Oxazole ring introduces heterocyclic diversity; lower molecular weight may enhance bioavailability

*Calculated based on analogues.

Physicochemical Properties

  • Thermal Stability : Related compounds () exhibit melting points between 136–154°C, suggesting the target compound may require similar storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.